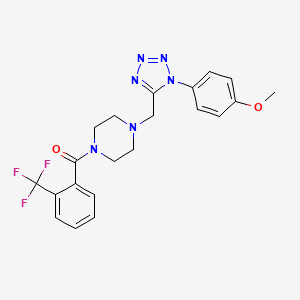
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tetrazole ring, a piperazine ring, a trifluoromethyl group, and a methoxyphenyl group. These groups could potentially contribute to the compound’s reactivity and biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the piperazine ring, and the attachment of the trifluoromethyl and methoxyphenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the tetrazole ring might participate in reactions with electrophiles, the piperazine ring might undergo reactions with acids and bases, and the trifluoromethyl group might be involved in reactions with nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar tetrazole ring and the nonpolar trifluoromethyl group might affect the compound’s solubility in different solvents.Scientific Research Applications
Synthesis and Biological Activity
- A study by Nagaraj, A. et al. (2018) demonstrated the synthesis of novel compounds, including those with 4-methoxyphenyl moieties on the piperazine ring, and their significant inhibition of bacterial growth, showing potential for further development as antibacterial agents. The compounds were evaluated against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (Nagaraj, A., Srinivas, S., & Rao, G. N., 2018).
Synthesis for PPARpan Agonists
- Research by Guo, J. et al. (2006) described the efficient synthesis of a potent PPARpan agonist, which includes a methanone compound with 4-methoxyphenyl and trifluoromethylphenyl elements. This synthesis could be relevant in the development of drugs targeting PPAR receptors (Guo, J., Erickson, G. A., Fitzgerald, R. N., et al., 2006).
Antimicrobial Activity of Derivatives
- A 2022 study by Sanjeeva, P. et al. explored the synthesis and characterization of novel pyrazole and isoxazole derivatives, including (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, which exhibited good antibacterial and antifungal activity (Sanjeeva, P., Reddy, Y. N., & Venkata, R. P., 2022).
Crystal Structure Studies
- Kumara, K. et al. (2017) conducted crystal structure studies and DFT calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insight into the reactive sites and intermolecular interactions of such compounds (Kumara, K., Harish, K., Shivalingegowda, N., et al., 2017).
Isomorphous Structures and Disorder
- Swamy, V. R. et al. (2013) discussed the synthesis of isomorphous structures including (3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(thiophen-2-yl)methanone. The study highlights the importance of disorder in these structures and their potential applications in data mining (Swamy, V. R., Müller, P., Srinivasan, N., et al., 2013).
Antimicrobial Activity of Novel Compounds
- Wujec, M. & Typek, R. (2023) synthesized a novel compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which was characterized and showed potential for antimicrobial activity (Wujec, M., & Typek, R., 2023).
Safety And Hazards
The safety and hazards associated with the compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should be taken when handling the compound to minimize risks.
Future Directions
Future research on the compound could involve exploring its potential uses in various fields, such as medicine or materials science, and optimizing its synthesis to improve yield and purity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.
properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-16-8-6-15(7-9-16)30-19(25-26-27-30)14-28-10-12-29(13-11-28)20(31)17-4-2-3-5-18(17)21(22,23)24/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFFPQICHGHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

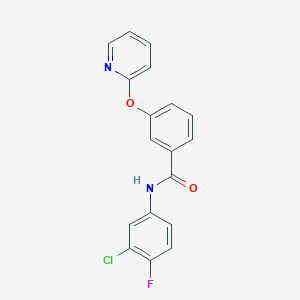
![2-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2796604.png)
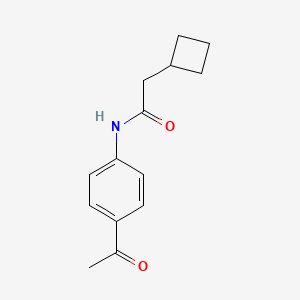
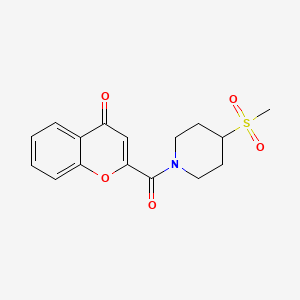
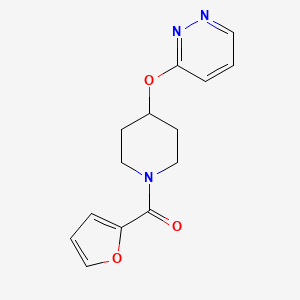
![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)
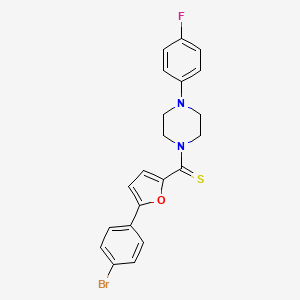
![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)
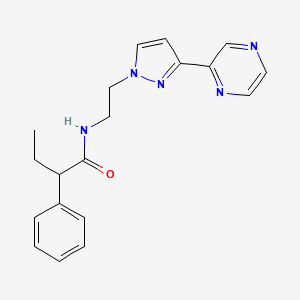
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)
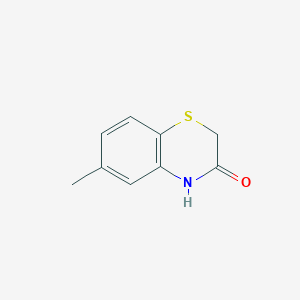
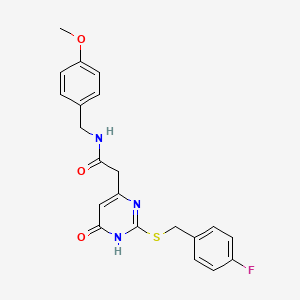
![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2796624.png)